molecular formula C19H23ClN4OS B11024569 2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11024569
M. Wt: 390.9 g/mol
InChI Key: TUNHLMYFZAYDST-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide apart is its unique combination of the benzimidazole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H23ClN4OS

Molecular Weight

390.9 g/mol

IUPAC Name

2-chloro-N-[3-(1-methylbenzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H23ClN4OS/c1-12(2)11-15-17(23-19(20)26-15)18(25)21-10-6-9-16-22-13-7-4-5-8-14(13)24(16)3/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,25)

InChI Key

TUNHLMYFZAYDST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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